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Introduction
The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a multitude of

molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing,

and genomic library construction.[1][2] Plant tissues, in particular, present a challenge due to

the presence of a rigid cell wall and high concentrations of polysaccharides and polyphenols,

which can interfere with DNA extraction and downstream applications.[3][4] The

Cetyltrimethylammonium Bromide (CTAB) method is a widely used, robust, and efficient

protocol for extracting DNA from various biological sources, especially plants.[1][5] CTAB is a

cationic detergent that facilitates cell lysis and effectively removes polysaccharides and

polyphenols.[3][6]

Principle of the CTAB Method
The CTAB DNA extraction protocol is based on the unique properties of the cationic detergent

CTAB. In a high-salt buffer, CTAB binds to and precipitates polysaccharides, while DNA

remains in solution.[7] The detergent also disrupts cell membranes and denatures proteins,

including DNases, which could otherwise degrade the DNA.[8][9] Subsequent purification steps

involving organic solvents like chloroform:isoamyl alcohol separate proteins and other cellular

debris from the DNA.[4] Finally, the DNA is precipitated from the aqueous solution using

isopropanol or ethanol.[4]
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Key Reagents and Their Functions
Reagent Function

CTAB (Cetyltrimethylammonium Bromide)

A cationic detergent that lyses cell membranes,

denatures proteins, and precipitates

polysaccharides in high salt conditions.[6][8]

NaCl (Sodium Chloride)
Maintains high ionic strength, which is crucial for

the precipitation of polysaccharides by CTAB.[7]

Tris-HCl

A buffering agent that maintains a stable pH

(typically around 8.0) to ensure DNA stability.

[10][11]

EDTA (Ethylenediaminetetraacetic Acid)

A chelating agent that sequesters divalent

cations like Mg2+, which are cofactors for

DNases, thereby protecting the DNA from

enzymatic degradation.[7][11]

β-mercaptoethanol or PVP

(Polyvinylpyrrolidone)

Additives used to remove polyphenols. β-

mercaptoethanol is a reducing agent, while PVP

binds to phenolic compounds.[3]

Chloroform:Isoamyl Alcohol (24:1)

An organic solvent mixture used to denature

and separate proteins from the aqueous phase

containing DNA. Isoamyl alcohol helps to

reduce foaming.[4][12]

Isopropanol or Ethanol
Used to precipitate DNA from the aqueous

solution.[4][9]

70% Ethanol
Used to wash the DNA pellet, removing residual

salts and other impurities.[4][13]

TE Buffer or Nuclease-free Water
Used to resuspend and store the purified DNA

pellet.[3][8]

Optimizing CTAB DNA Extraction
Several factors can be adjusted to optimize the CTAB protocol for different sample types and to

improve DNA yield and quality:
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Lysis Temperature and Duration: Incubation temperatures typically range from 55-65°C.[10]

[12] While higher temperatures can enhance lysis, they may also lead to DNA degradation.

Shorter and cooler lysis steps may result in purer DNA extractions.[5]

CTAB Concentration: The concentration of CTAB in the lysis buffer can be adjusted, with

higher concentrations sometimes being more effective for tissues rich in polysaccharides.[1]

Additives for Contaminant Removal: For samples with high levels of polyphenols or

polysaccharides, the addition of PVP or β-mercaptoethanol to the lysis buffer is

recommended.[3]

Purification Steps: Repeating the chloroform:isoamyl alcohol extraction can lead to cleaner

DNA.[8]

Troubleshooting Common Issues
Issue Potential Cause Suggested Solution

Low DNA Yield

Incomplete cell lysis,

insufficient starting material, or

loss of DNA pellet during

washing.[8]

Ensure thorough grinding of

the sample, increase the

volume of lysis buffer, and be

careful when decanting

supernatants after

centrifugation.[8]

Brown or Gelatinous Pellet

Significant contamination with

polysaccharides and/or

polyphenols.[8]

Increase the salt concentration

in the lysis buffer and/or add

PVP to the buffer.[8]

Degraded DNA

Presence of active nucleases

or excessive mechanical

shearing.

Process samples quickly after

harvesting, ensure EDTA is

present in the buffer, and

handle the DNA solution

gently.[14]

Poor A260/A280 or A260/A230

Ratios

Contamination with protein

(low A260/A280) or

polysaccharides/phenols (low

A260/A230).[15]

Repeat the chloroform:isoamyl

alcohol wash and/or perform

an additional ethanol wash of

the DNA pellet.
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Quantitative Data Summary
The following table summarizes typical DNA yields and purity obtained using the CTAB method

from various plant species, as compiled from different studies.

Plant
Species

Starting
Material

DNA Yield
(µg/g of
tissue)

A260/A280
Ratio

A260/A230
Ratio

Reference

Maize Grains
100-200

ng/100 mg
1.6 - 2.0 Not Reported [15]

Green

Seaweed
20 mg

24.1 - 50.1

ng/µL (total)
~1.8 ~2.1 [16]

Rapeseed 50 mg ~15 µg (total) ~1.85 Not Reported [17]

Maize 50 mg ~12 µg (total) ~1.85 Not Reported [17]

Experimental Protocol: CTAB DNA Extraction from
Plant Tissue
This protocol provides a detailed methodology for the extraction of high-quality genomic DNA

from plant leaf tissue using the CTAB method.

Materials and Reagents
Plant leaf tissue (fresh, frozen, or silica-dried)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL or 2 mL)

Microcentrifuge

Water bath or heating block
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Pipettes and sterile, nuclease-free tips

CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M

NaCl)

β-mercaptoethanol (add to CTAB buffer just before use to a final concentration of 0.2% v/v)

Chloroform:Isoamyl Alcohol (24:1 v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water

RNase A (10 mg/mL)

Procedure
Sample Preparation:

Weigh approximately 100 mg of fresh or frozen plant leaf tissue.

Place the tissue in a pre-chilled mortar and add liquid nitrogen.

Grind the tissue to a fine powder using the pestle.[8]

Lysis:

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol).[8]

Vortex thoroughly to mix the sample with the buffer.

Incubate the tube at 65°C for 60 minutes in a water bath or heating block, with occasional

gentle inversion.[8]

Purification:
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After incubation, allow the tube to cool to room temperature.

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[8]

Mix by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 15 minutes at 4°C.[8]

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding

the interface. For higher purity, this step can be repeated.[8]

DNA Precipitation:

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

Mix gently by inversion until a white, stringy DNA precipitate is visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.[3]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Washing:

Carefully decant the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet.

Centrifuge at 12,000 x g for 5 minutes at 4°C.[8]

Carefully decant the ethanol. Repeat the wash step if necessary.

Drying and Resuspension:

Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet as it can

be difficult to dissolve.[8]

Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.
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(Optional) Add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30

minutes to remove RNA contamination.[3]

Storage:

Store the purified DNA at -20°C for long-term storage.

Visual Workflow of CTAB DNA Extraction
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Start: Plant Tissue Sample

1. Homogenization
(Grind in Liquid N2)
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Collect Aqueous Phase

Upper Layer

4. DNA Precipitation
(Add Isopropanol)

Centrifuge (12,000 x g)

5. Washing
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(Air-dry pellet)
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7. Resuspension
(Add TE Buffer or Water)

End: Purified DNA
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Caption: Workflow of the CTAB DNA extraction protocol.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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